molecular formula C6H4ClN3O4 B1505408 4-Chloro-2-methyl-3,5-dinitropyridine CAS No. 859299-18-6

4-Chloro-2-methyl-3,5-dinitropyridine

Cat. No.: B1505408
CAS No.: 859299-18-6
M. Wt: 217.57 g/mol
InChI Key: WYIQLPFZSBJUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-3,5-dinitropyridine is an organic compound with the chemical formula C6H4ClN3O4. It is a white crystalline substance known for its high explosive properties . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Chemical Reactions Analysis

4-Chloro-2-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-3,5-dinitropyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules . The exact pathways and targets depend on the specific application and context of use.

Properties

IUPAC Name

4-chloro-2-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIQLPFZSBJUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704825
Record name 4-Chloro-2-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859299-18-6
Record name 4-Chloro-2-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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